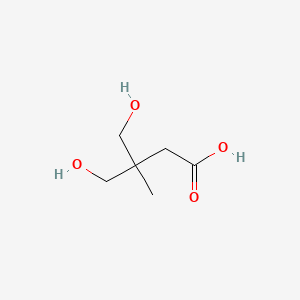

4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid

Descripción general

Descripción

4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid, commonly known as HMB, is a naturally occurring compound that is produced in the human body during the metabolism of the essential amino acid leucine. HMB is a popular dietary supplement that is used by athletes and bodybuilders to improve muscle strength, endurance, and recovery. In recent years, HMB has gained attention from the scientific community due to its potential health benefits and therapeutic applications.

Aplicaciones Científicas De Investigación

Application in Wine Aroma Analysis

Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 3-hydroxy-3-methylbutanoic acid (3OH3MB), in wines and other alcoholic beverages. This research highlighted the relevance of these acids in contributing to the sensory effects of beverages, with significant concentrations found in sherry wines, beer, and unfermented grape derivatives. The study provides insights into the sensory impact of these acids in alcoholic beverages (Gracia-Moreno et al., 2015).

Role in Substituted Ester Formation

Lytra et al. (2017) investigated the quantitation and enantiomeric distribution of substituted esters and their corresponding acids in red wines. This study revealed correlations between wine age and the levels of certain ethyl esters, including ethyl 2-hydroxy-3-methylbutanoate. The research contributed to understanding the aging process in wines and the role of such acids in esterification during wine aging (Lytra et al., 2017).

Sensory Characteristics in Wine

Gammacurta et al. (2018) focused on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. The study identified that the concentrations of this compound in wines are considerably below the detection threshold, indicating no significant impact on the fruity aroma of red wine. This research adds to the understanding of wine flavor chemistry and the role of specific esters (Gammacurta et al., 2018).

Application in Methane-based Biosynthesis

Nguyen and Lee (2021) explored the biosynthesis of 4-Hydroxybutyrate, a precursor to 4-hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid, from methane using engineered Methylosinus trichosporium OB3b. This research has implications for the sustainable production of important industrial chemicals and bioplastics from methane (Nguyen & Lee, 2021).

Role in Polymer Science

Tsuji and Tawara (2015) investigated the quaternary and binary blends of poly(2-hydroxy-3-methylbutanoic acid)s, which are related to 4-hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Their study explored the crystallization behavior, which is significant for the development of biodegradable materials with diverse physical properties and biodegradability (Tsuji & Tawara, 2015).

Propiedades

IUPAC Name |

4-hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(3-7,4-8)2-5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWKQDMSPGJDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634161 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

CAS RN |

191859-22-0 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-](/img/structure/B3048988.png)

![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)

![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)